molecular formula C4H7I B15306367 1-Iodo-2-methylcyclopropane

1-Iodo-2-methylcyclopropane

Katalognummer: B15306367
Molekulargewicht: 182.00 g/mol
InChI-Schlüssel: KVUXFDXBJAIWTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-methylcyclopropane is an organic compound with the molecular formula C₄H₇I. It is a derivative of cyclopropane, where one hydrogen atom is replaced by an iodine atom and another by a methyl group. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.

Vorbereitungsmethoden

The synthesis of 1-Iodo-2-methylcyclopropane can be achieved through various methods. One common approach involves the reaction of 2-methylcyclopropanol with iodine and phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial production methods often involve the use of more scalable and efficient processes. For instance, the reaction of 2-methylcyclopropanol with iodine in the presence of a catalyst can be optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1-Iodo-2-methylcyclopropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-Iodo-2-methylcyclopropane exerts its effects involves its interaction with various molecular targets. The iodine atom’s presence makes the compound highly reactive, allowing it to participate in nucleophilic substitution and other reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and behavior .

Vergleich Mit ähnlichen Verbindungen

1-Iodo-2-methylcyclopropane can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of this compound, particularly its reactivity due to the presence of the iodine atom and the methyl group.

Eigenschaften

Molekularformel

C4H7I

Molekulargewicht

182.00 g/mol

IUPAC-Name

1-iodo-2-methylcyclopropane

InChI

InChI=1S/C4H7I/c1-3-2-4(3)5/h3-4H,2H2,1H3

InChI-Schlüssel

KVUXFDXBJAIWTM-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.